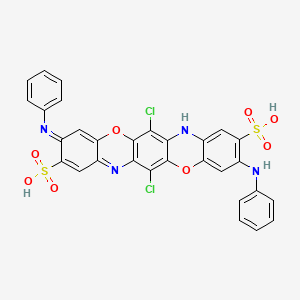

6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid

Description

Properties

CAS No. |

93982-53-7 |

|---|---|

Molecular Formula |

C30H18Cl2N4O8S2 |

Molecular Weight |

697.5 g/mol |

IUPAC Name |

10-anilino-6,13-dichloro-3-phenylimino-7H-[1,4]benzoxazino[2,3-b]phenoxazine-2,9-disulfonic acid |

InChI |

InChI=1S/C30H18Cl2N4O8S2/c31-25-28-30(44-22-12-20(34-16-9-5-2-6-10-16)24(46(40,41)42)14-18(22)36-28)26(32)27-29(25)43-21-11-19(33-15-7-3-1-4-8-15)23(45(37,38)39)13-17(21)35-27/h1-14,33,35H,(H,37,38,39)(H,40,41,42) |

InChI Key |

UTJRJMAJHDKFNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)OC4=C(C5=C(C(=C4N3)Cl)OC6=CC(=NC7=CC=CC=C7)C(=CC6=N5)S(=O)(=O)O)Cl)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triphenodioxazine Core: The initial step involves the formation of the triphenodioxazine core through a cyclization reaction. This can be achieved by reacting chloranil with aniline derivatives under acidic conditions.

Chlorination: The triphenodioxazine core is then chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 6 and 13 positions.

Sulphonation: The final step involves sulphonation of the chlorinated triphenodioxazine using concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 9 positions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:

- **Batch or

Biological Activity

6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid, commonly referred to as a synthetic dye, has garnered attention due to its potential biological activities and applications in various fields, including textiles and pharmaceuticals. This article delves into its biological activity, highlighting relevant research findings and case studies.

- CAS Number : 93982-53-7

- Molecular Formula : C30H18Cl2N4O8S2

- Molecular Weight : 697.522 g/mol

- LogP : 3.78

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives can effectively inhibit the growth of bacteria and fungi. This suggests potential applications in antimicrobial coatings or textiles .

Antioxidant Activity

Research has shown that triphenodioxazine derivatives possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity was assessed using various assays, including DPPH and ABTS tests, which indicated a strong capacity to neutralize free radicals .

Cytotoxic Effects

The cytotoxicity of 6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine has been evaluated in several cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy . The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Case Study: Antimicrobial Efficacy

In a controlled study involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), the compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating its potential as an effective antimicrobial agent .

Table of Biological Activities

Applications in Industry

The dye's properties extend beyond aesthetics; its biological activities suggest applications in:

- Textile Industry : As an antimicrobial agent in fabric treatments.

- Pharmaceuticals : Potential use in developing new anticancer drugs.

- Cosmetics : Incorporation into formulations for antioxidant benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triphenodioxazine Derivatives

Hexasodium 6,13-Dichloro-3,10-bis[[2-[[4-chloro-6-[(2,4-disulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]ethyl]amino]triphenodioxazine-4,11-disulphonate

- CAS : 84434-51-5 .

- Key Features :

- Additional sulfonate (-SO₃⁻) groups and triazine substituents.

- Enhanced solubility due to hexasodium salt formation.

- Likely higher binding affinity to fibers via chlorotriazine reactive groups.

- Applications : Suitable for high-performance dyeing with improved wash-fastness .

Tetrasodium 3,10-bis[(4-amino-3-sulphonatophenyl)amino]-6,13-dichlorotriphenodioxazine

Structural Analogs in Other Dye Classes

Diphenylamine Analogs (e.g., Tofenamic Acid)

- Structural Similarities: Shared phenylamino groups and planar aromatic cores .

- Key Differences: Triphenodioxazine derivatives feature fused dioxazine rings, enabling extended conjugation and stronger light absorption (λmax ~600 nm for blue dyes) compared to diphenylamines (λmax ~300–400 nm) .

- Applications: Diphenylamines are used in pharmaceuticals (e.g., NSAIDs), whereas triphenodioxazines dominate textile dyes .

Bis(morpholino-1,3,5-triazine) Derivatives

- Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid .

- Key Differences : Triazine-based cores lack the dioxazine ring system, reducing conjugation and shifting absorption spectra. Ureido and benzoic acid groups introduce carboxylic acid functionality, enabling pH-dependent solubility .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | 6527-70-4 | C₃₀H₁₈Cl₂N₄O₈S₂ | 697.53 | 20 g/L (80–85°C) | Textile dyeing |

| Hexasodium derivative (CAS 84434-51-5) | 84434-51-5 | C₃₄H₂₂Cl₃N₁₄O₁₈S₆Na₆ | ~1,500* | >50 g/L* | High-fastness textiles |

| Tetrasodium derivative (CAS 70938-05-5) | 70938-05-5 | C₃₂H₂₀Cl₂N₆O₁₂S₄Na₄ | ~900* | ~30 g/L* | pH-stable dyes |

| Tofenamic acid (Diphenylamine analog) | 13710-19-5 | C₁₆H₁₄ClNO₂ | 287.74 | Insoluble | Pharmaceutical NSAIDs |

*Estimated based on structural features.

Research Findings

- Metal Ion Sensitivity : The target compound’s color stability is compromised by Cu²⁺ and Fe³⁺, necessitating chelating agents in dye baths . Derivatives with additional sulfonate groups (e.g., hexasodium salt) may mitigate this issue .

- Reactivity: Chlorotriazine substituents in hexasodium derivatives enable covalent bonding with cellulose, improving wash-fastness compared to non-reactive analogs .

- Environmental Impact: Sulfonated triphenodioxazines are less biodegradable than non-sulfonated dyes, driving research into eco-friendly modifications .

Q & A

Q. What are the established synthetic pathways for 6,13-Dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between chlorinated aromatic amines and sulfonated intermediates under controlled acidic or basic conditions. For example:

- Step 1: React 2,5-dichlorophenyldiamine with sulfonic acid derivatives in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Step 2: Introduce phenylamino groups via nucleophilic substitution using phenylamine in the presence of a coupling agent (e.g., EDC/HOBt) .

Optimization Table:

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- HPLC-MS: Quantify purity (>95%) and detect sulfonic acid degradation products .

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., phenylamino groups at positions 3 and 10) via aromatic proton splitting .

- Elemental Analysis: Verify chlorine and sulfur content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer: Use density functional theory (DFT) to model:

- Electron Density Maps: Identify reactive sites (e.g., sulfonic acid groups as electron-withdrawing moieties) .

- Transition State Analysis: Simulate reaction pathways for chlorination or phenylamino substitution.

Key Parameters:

| Software | Basis Set | Application |

|---|---|---|

| Gaussian 16 | B3LYP/6-311G(d,p) | Optimize geometry and calculate HOMO-LUMO gaps |

| COMSOL Multiphysics | Finite element analysis | Model photodegradation kinetics under UV light |

Q. What experimental designs resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Apply factorial design to isolate variables:

- Factor 1: Solvent polarity (e.g., DMSO vs. CDCl₃).

- Factor 2: Temperature (25°C vs. 60°C).

Example Workflow:

Acquire NMR spectra under all factor combinations.

Use ANOVA to determine if solvent or temperature significantly affects splitting patterns (p < 0.05) .

Cross-reference with IR spectroscopy to confirm hydrogen bonding interactions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

- pH Range: 2–12 (buffered solutions, 37°C, 7 days).

- Thermal Stress: 40°C, 60°C, and 80°C for 30 days.

Degradation Indicators:

| Condition | Key Degradation Pathway | Detection Method |

|---|---|---|

| pH < 4 | Hydrolysis of sulfonic acid groups | Ion chromatography |

| pH > 10 | Oxidative cleavage of phenylamino groups | LC-MS/MS |

Theoretical and Framework-Based Questions

Q. What conceptual frameworks guide mechanistic studies of this compound’s interactions with biomolecules?

Methodological Answer: Link research to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.